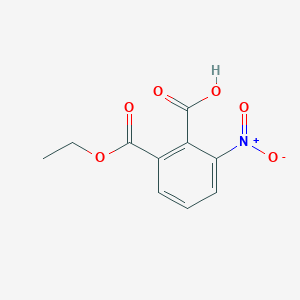

2-(Ethoxycarbonyl)-6-nitrobenzoic acid

Overview

Description

2-(Ethoxycarbonyl)-6-nitrobenzoic acid (CAS 16533-45-2) is a nitro-substituted benzoic acid derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position of the benzene ring. This compound is structurally related to agrochemical and pharmaceutical precursors, where the ester and nitro groups influence reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by hydrolysis. The nitration process introduces the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. After nitration, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

Reduction: 2-(Aminocarbonyl)-6-nitrobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Hydrolysis: this compound.

Scientific Research Applications

Chemistry: 2-(Ethoxycarbonyl)-6-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The nitro group can be modified to create compounds with antimicrobial or anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features contribute to the properties of the final products.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(Methoxycarbonyl)-6-nitrobenzoic Acid (CAS 21606-04-2)

- Structural Difference : Replaces the ethoxy group with a methoxy (-COOCH₃) group.

- Crystallography: X-ray studies reveal non-coplanar substituents with dihedral angles of 29.99° (nitro), 67.09° (carboxylic acid), and 32.48° (methoxycarbonyl) relative to the benzene ring, minimizing steric hindrance .

- Hydrogen Bonding : Forms a 3D network via O–H···O and C–H···O interactions, influencing melting point (429–431 K) and crystallinity .

- Applications : Used as a precursor in farm chemical synthesis due to its stability and reactivity .

2-Carbamoyl-6-nitrobenzoic Acid (CAS 65911-46-8)

- Structural Difference : Substitutes ethoxycarbonyl with a carbamoyl (-CONH₂) group.

- Reactivity : The amide group is less prone to hydrolysis than the ester, enhancing stability in aqueous environments but reducing electrophilicity .

Methyl 3-Cyano-5-nitrobenzoate (CAS 99066-80-5)

- Structural Difference: Replaces the carboxylic acid with a cyano (-CN) group at the 3-position and a methyl ester at the 2-position.

Physical and Chemical Properties

Key Observations :

- The ethoxy derivative is significantly more cost-effective than the methoxy analog, likely due to simpler synthesis or higher commercial demand .

- Larger substituents (e.g., ethoxy vs. methoxy) may reduce melting points by disrupting crystal packing, though direct data for the ethoxy compound is lacking.

Commercial Availability

Biological Activity

2-(Ethoxycarbonyl)-6-nitrobenzoic acid (ECNBA) is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C10H9NO6 and a molecular weight of approximately 239.19 g/mol, this compound contains both an electron-withdrawing nitro group and an ester group, making it a versatile intermediate in organic synthesis and a candidate for various biological applications.

ECNBA appears as a white to yellow crystalline powder with a melting point around 157°C. Its chemical structure facilitates a variety of chemical reactions, including:

- Knoevenagel Condensation : Forms α,β-unsaturated carboxylic acids.

- Reduction Reactions : Yields 2-aminobenzoic acid derivatives, which are important in pharmaceuticals and dyes.

Biological Activities

Recent studies have highlighted several biological activities associated with ECNBA:

- Anti-inflammatory and Analgesic Properties : Preliminary research indicates that ECNBA may possess anti-inflammatory and analgesic effects, suggesting potential applications in pain management and treatment of inflammatory conditions.

- Antifungal Activity : ECNBA has demonstrated antifungal properties against various strains, indicating its potential as a basis for developing novel antifungal agents.

- Antibacterial Effects : The compound exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli; however, further studies are needed to elucidate the specific mechanisms of action .

The biological activity of nitro-containing compounds like ECNBA is often attributed to their ability to undergo enzymatic bioreduction. This process typically involves the reduction of the nitro group to an amine, which can lead to the formation of reactive intermediates capable of damaging bacterial cells or modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of ECNBA and similar compounds:

- Antimicrobial Screening : In one study, various metal complexes containing nitrobenzoic acid derivatives were synthesized and screened for antibacterial activity. Some complexes exhibited higher activity than their free ligands against Gram-positive and Gram-negative bacteria .

- Fungal Inhibition : Research into the antifungal properties of ECNBA revealed that it inhibited the growth of Candida albicans at concentrations lower than those required for conventional antifungal agents .

Comparative Analysis

To further understand the biological profile of ECNBA, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methoxycarbonyl)-6-nitrobenzoic Acid | C9H7NO6 | Contains a methoxy instead of an ethoxy group |

| 3-(Ethoxycarbonyl)-4-nitrobenzoic Acid | C10H9NO6 | Nitro group at the 4-position |

| 2-Amino-6-nitrobenzoic Acid | C7H6N2O4 | Contains an amino group; implications for pharmacology |

The positioning of functional groups in ECNBA may lead to distinct reactivity and biological profiles compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Esterification : Start with 6-nitrobenzoic acid. React with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) to introduce the ethoxycarbonyl group .

Nitration : If starting from a non-nitrated precursor, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position. Monitor regioselectivity via TLC or HPLC .

Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Optimize yield (typically 60–75%) by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the ethoxycarbonyl group (δ ~4.3–4.5 ppm for -OCH₂CH₃) and nitro group (aromatic proton shifts at δ ~8.0–8.5 ppm) .

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and nitro NO₂ asymmetric stretching (~1530 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) using a C18 column with a methanol/water mobile phase and detect molecular ion peaks (m/z ~253 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to prevent decomposition. Keep containers tightly sealed to avoid moisture absorption .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the 4-position. For nucleophilic reactions (e.g., hydrolysis of the ester group):

- Base-Catalyzed Hydrolysis : Use NaOH in aqueous ethanol (reflux, 80°C) to cleave the ethoxycarbonyl group, forming 6-nitrobenzoic acid. Monitor pH to avoid over-decomposition .

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and NOₓ. Use differential scanning calorimetry (DSC) to determine exact degradation thresholds .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ester hydrolysis in alkaline media (pH >8). Conduct accelerated stability studies (40°C/75% RH) to model shelf life .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing properties enhance binding affinity to hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) on bioavailability using Hammett constants and logP values .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic compounds like this compound?

Properties

IUPAC Name |

2-ethoxycarbonyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAOZGFHEAVFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.